molecular formula C17H11NO4 B14219380 8-Hydroxy-3,4-dihydrobenzo[j]phenanthridine-1,7,12(2H)-trione CAS No. 727654-81-1

8-Hydroxy-3,4-dihydrobenzo[j]phenanthridine-1,7,12(2H)-trione

Cat. No.: B14219380
CAS No.: 727654-81-1
M. Wt: 293.27 g/mol
InChI Key: BNKISVQAQFKASF-UHFFFAOYSA-N
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Description

8-Hydroxy-3,4-dihydrobenzo[j]phenanthridine-1,7,12(2H)-trione is a complex organic compound belonging to the phenanthridine family Phenanthridines are known for their diverse biological activities and are often found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-3,4-dihydrobenzo[j]phenanthridine-1,7,12(2H)-trione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the preparation of a suitable benzaldehyde derivative, followed by a series of reactions including reduction, cyclization, and oxidation . High enantioselectivities can be achieved using organocatalysts .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-3,4-dihydrobenzo[j]phenanthridine-1,7,12(2H)-trione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce various functional groups like alkyl or aryl groups .

Scientific Research Applications

8-Hydroxy-3,4-dihydrobenzo[j]phenanthridine-1,7,12(2H)-trione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Hydroxy-3,4-dihydrobenzo[j]phenanthridine-1,7,12(2H)-trione involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Hydroxy-3,4-dihydrobenzo[j]phenanthridine-1,7,12(2H)-trione is unique due to its specific hydroxyl and trione functional groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

727654-81-1

Molecular Formula

C17H11NO4

Molecular Weight

293.27 g/mol

IUPAC Name

8-hydroxy-3,4-dihydro-2H-benzo[j]phenanthridine-1,7,12-trione

InChI

InChI=1S/C17H11NO4/c19-11-5-1-3-8-13(11)17(22)9-7-18-10-4-2-6-12(20)15(10)14(9)16(8)21/h1,3,5,7,19H,2,4,6H2

InChI Key

BNKISVQAQFKASF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC=C3C(=C2C(=O)C1)C(=O)C4=C(C3=O)C(=CC=C4)O

Origin of Product

United States

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